N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide
CAS No.: 1645528-38-6
Cat. No.: VC4611525
Molecular Formula: C17H16N2O3
Molecular Weight: 296.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1645528-38-6 |
|---|---|
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 296.326 |
| IUPAC Name | N-(cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide |
| Standard InChI | InChI=1S/C17H16N2O3/c1-21-15-8-4-5-9-16(15)22-12-13-6-2-3-7-14(13)17(20)19-11-10-18/h2-9H,11-12H2,1H3,(H,19,20) |
| Standard InChI Key | ZJTKZDVHIVNFEL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N |
Introduction
Chemical Identity and Basic Properties
N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide belongs to the benzamide class of organic compounds, which are widely studied for their biological and pharmacological activities. Its IUPAC name, N-(cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, reflects the presence of three key functional groups:
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A benzamide core (-).
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A 2-methoxyphenoxymethyl substituent at the second position of the benzene ring.
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A cyanomethyl group (-CHCN) attached to the amide nitrogen.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1645528-38-6 | |
| Molecular Formula | ||
| Molecular Weight | 296.326 g/mol | |
| SMILES Notation | COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N | |
| InChI Key | ZJTKZDVHIVNFEL-UHFFFAOYSA-N |
The compound’s solubility profile remains unspecified in available literature, which presents a limitation for its application in aqueous systems. Its structural complexity suggests potential stability under physiological conditions, though empirical data on degradation kinetics are lacking.
Synthesis and Structural Elucidation
Table 2: Key Reagents and Conditions for Analogous Syntheses
| Step | Reagent/Condition | Role | Source |
|---|---|---|---|
| 1 | T3P, DIPEA, DCM | Amide bond formation | |
| 2 | NaHCO, HO | Sulfonamide formation | |
| 3 | KCO, BuOH, 150°C | Cyclization reactions |
Structural Analysis
The compound’s structure is validated by spectral data, including:
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NMR Spectroscopy: Expected signals for the methoxy group (~3.8 ppm, singlet), aromatic protons (6.5–7.5 ppm), and cyanomethyl protons (~4.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 296.326 consistent with the molecular formula.
X-ray crystallography data are unavailable, but computational models predict a planar benzamide core with the 2-methoxyphenoxymethyl group adopting a perpendicular orientation to minimize steric hindrance .
Research Gaps and Future Directions
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Solubility and Pharmacokinetics: Empirical studies are needed to determine solubility in polar solvents and bioavailability.
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Biological Screening: Prioritize in vitro assays against cancer cell lines, bacterial strains, and inflammatory targets.
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Synthetic Optimization: Explore greener solvents or catalytic methods to improve yield and scalability .
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